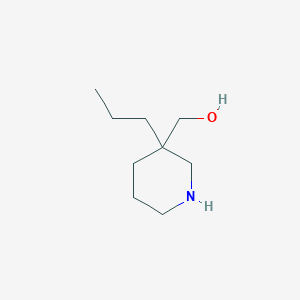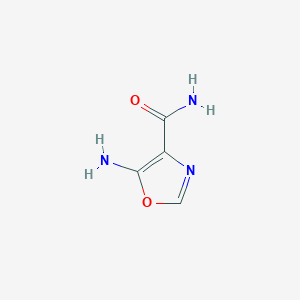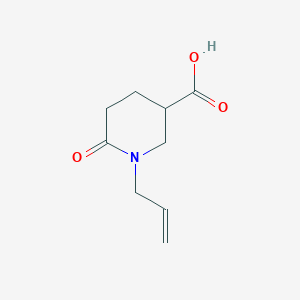
5-(5-Bromo-2-méthoxyphényl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione core. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Mécanisme D'action
Target of Action
It’s known that imidazolinone derivatives, to which this compound belongs, have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity .
Biochemical Pathways
Imidazolinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazolinone derivatives have shown promising results in the suppression of tumors , suggesting potential anti-cancer effects.
Analyse Biochimique
Biochemical Properties
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tankyrase (TNKS) and proteins involved in cellular processes . The nature of these interactions often involves binding to active sites or forming hydrogen bonds with specific residues, thereby influencing the activity of the target biomolecules .
Cellular Effects
The effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression patterns . Additionally, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . This can include enzyme inhibition or activation, as well as changes in gene expression. For example, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione has been shown to inhibit the activity of tankyrase, a key enzyme involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can change over time. This includes considerations of the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular processes and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione core. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to more efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the phenyl ring or the imidazolidine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxyphenyl)imidazolidine-2,4-dione: Similar in structure but with a fluorine atom instead of bromine.
5-(5-Bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Contains a thiazolidine-2,4-dione core and a bromo-indole moiety.
Bis-thiazolidine-2,4-dione derivatives: Compounds with similar imidazolidine or thiazolidine cores.
Uniqueness
The uniqueness of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(11)4-6(7)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFGWMBUGFLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)









![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)

